molecular formula C16H15N3O2 B040276 4'-Ethoxy-2-benzimidazoleanilide CAS No. 120187-29-3

4'-Ethoxy-2-benzimidazoleanilide

Cat. No. B040276
CAS RN: 120187-29-3
M. Wt: 281.31 g/mol
InChI Key: LUOOPIHVXHZLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Ethoxy-2-benzimidazoleanilide is a chemical compound that belongs to the class of benzimidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in biomedical research.

Mechanism of Action

The mechanism of action of 4'-Ethoxy-2-benzimidazoleanilide is not fully understood. However, it is believed to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, 4'-Ethoxy-2-benzimidazoleanilide may increase the levels of neurotransmitters such as acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 4'-Ethoxy-2-benzimidazoleanilide can cross the blood-brain barrier and accumulate in the brain. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have anticancer activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4'-Ethoxy-2-benzimidazoleanilide in lab experiments is its potential to improve cognitive function and inhibit the growth of cancer cells. However, one limitation is its low yield during the synthesis process, which can make it difficult to obtain large quantities for experiments.

Future Directions

There are several future directions for the study of 4'-Ethoxy-2-benzimidazoleanilide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of other neurodegenerative diseases. Additionally, further studies are needed to understand its mechanism of action and to optimize the synthesis process to increase the yield of the final product.

Synthesis Methods

The synthesis of 4'-Ethoxy-2-benzimidazoleanilide is a multi-step process that involves the reaction of 2-aminobenzimidazole with ethyl 4-bromoanilinoacetate. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified through column chromatography. The yield of the final product is typically around 50%.

Scientific Research Applications

4'-Ethoxy-2-benzimidazoleanilide has been extensively studied for its potential applications in biomedical research. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.

properties

CAS RN

120187-29-3

Product Name

4'-Ethoxy-2-benzimidazoleanilide

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-1H-benzimidazole-2-carboxamide

InChI

InChI=1S/C16H15N3O2/c1-2-21-12-9-7-11(8-10-12)17-16(20)15-18-13-5-3-4-6-14(13)19-15/h3-10H,2H2,1H3,(H,17,20)(H,18,19)

InChI Key

LUOOPIHVXHZLOP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N2

Pictograms

Health Hazard

synonyms

4'-ethoxy-2-benzimidazoleanilide

Origin of Product

United States

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